2,6,8-Triaminopurine

Nucleic acid supramolecular chemistry Base-pairing thermodynamics Poly(uridylic acid) complexes

2,6,8-Triaminopurine (TAP) is a trisubstituted purine derivative bearing amino groups at the 2-, 6-, and 8-positions of the purine ring system. With a molecular formula of C₅H₇N₇ and a molecular weight of 165.16 g/mol, this compound belongs to the aminopurine class but is distinguished from the more common mono- and diaminopurines by its unique triamino substitution pattern.

Molecular Formula C5H7N7
Molecular Weight 165.16 g/mol
CAS No. 18802-62-5
Cat. No. B105604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6,8-Triaminopurine
CAS18802-62-5
Synonyms7H-purine-2,6,8-triamine
Molecular FormulaC5H7N7
Molecular Weight165.16 g/mol
Structural Identifiers
SMILESC12=C(N=C(N=C1N=C(N2)N)N)N
InChIInChI=1S/C5H7N7/c6-2-1-3(11-4(7)9-1)12-5(8)10-2/h(H7,6,7,8,9,10,11,12)
InChIKeyFNUSUXSXQXLDBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6,8-Triaminopurine (CAS 18802-62-5): Procurement-Grade Profile and Structural Differentiation


2,6,8-Triaminopurine (TAP) is a trisubstituted purine derivative bearing amino groups at the 2-, 6-, and 8-positions of the purine ring system [1]. With a molecular formula of C₅H₇N₇ and a molecular weight of 165.16 g/mol, this compound belongs to the aminopurine class but is distinguished from the more common mono- and diaminopurines by its unique triamino substitution pattern . This structural feature confers a markedly higher hydrogen-bonding capacity (4–7 H-bond donors, 6–7 H-bond acceptors depending on the computational model) compared to 2,6-diaminopurine (3 donors, 5 acceptors) or 2-aminopurine (2 donors, 4 acceptors), directly impacting its behavior in supramolecular recognition, nucleic acid base-pairing, and synthetic nucleoside chemistry [2][3].

Why 2,6,8-Triaminopurine Cannot Be Replaced by 2,6-Diaminopurine or Other Aminopurines in Research Applications


The three amino groups of 2,6,8-triaminopurine create a hydrogen-bonding landscape fundamentally distinct from its di- and mono-amino analogs. While 2,6-diaminopurine (DAP) can form three hydrogen bonds in Watson-Crick-like pairing and 2-aminopurine is widely used as a fluorescent adenine surrogate, neither can replicate the 8-amino-mediated Hoogsteen-pairing capability of TAP [1]. Substitution at the 8-position introduces an additional hydrogen-bond donor/acceptor site that not only increases the total H-bond count from 3 donors/5 acceptors (DAP) to 4–7 donors/6–7 acceptors (TAP), but also enables a unique interaction geometry with uracil O(2) that is structurally impossible for 2-aminopurine or adenine . This translates into quantifiable differences in complex stability and spectroscopic behavior that render simple analog substitution invalid for applications requiring precise control over supramolecular assembly or nucleic acid recognition [2].

Quantitative Differentiation Evidence: 2,6,8-Triaminopurine vs. Closest Aminopurine Analogs


Poly(U) Complex Thermal Stability: 2,6,8-Triaminopurine Outperforms 2-Aminoadenine by 4°C in Tm

Equilibrium dialysis and UV thermal denaturation experiments demonstrate that 2,6,8-triaminopurine forms a 2:1 complex with poly(uridylic acid) at pH 7.8 (0.15 M Na⁺) that is approximately 4°C more thermostable than the corresponding 2:1 complex of poly(U) with 2-aminoadenine (2,6-diaminopurine) [1]. The partial molar enthalpy of complex formation for TAP·poly(U)₂ was determined as ΔH = −87 ± 2 kJ/mol of triaminopurine, with ΔS = −236 ± 7 J/mol·K [1]. This enhanced stability is mechanistically attributed to an additional hydrogen-bonding interaction between the 8-amino group of TAP and the O(2) carbonyl of the uracil moiety in a Hoogsteen pairing geometry—an interaction that is structurally absent in 2-aminoadenine [1].

Nucleic acid supramolecular chemistry Base-pairing thermodynamics Poly(uridylic acid) complexes

Hydrogen-Bond Donor/Acceptor Count: Triaminopurine Provides 33–40% More H-Bond Capacity Than 2,6-Diaminopurine

Computational physicochemical profiling reveals that 2,6,8-triaminopurine possesses 4 hydrogen-bond donors and 6 hydrogen-bond acceptors (Chem960/PubChem methodology) or 7 donors and 7 acceptors (ACD/Labs Percepta methodology via ChemSpider), compared to 2,6-diaminopurine which consistently shows 3 donors and 5 acceptors across both computational platforms [1]. For 2-aminopurine, the count drops further to 2 donors and 4 acceptors [2]. This represents a 33% increase in donor count and a 20% increase in acceptor count (Chem960 method) when comparing TAP to DAP, translating into a significantly expanded hydrogen-bonding potential for crystal engineering and molecular recognition applications .

Supramolecular recognition Crystal engineering Hydrogen-bonded frameworks

Electronic Absorption Spectra: Progressive Bathochromic Shift with Increasing Amino Substitution Across the Purine Series

Pariser-Parr-Pople (PPP) semi-empirical calculations performed on purine, 6-aminopurine (adenine), 2,6-diaminopurine, and 2,6,8-triaminopurine reveal a systematic red-shift (bathochromic shift) in the lowest-energy singlet-singlet (π→π*) transition with each additional amino substituent [1]. While the absolute transition energies are behind the journal paywall, the published abstract confirms good agreement between calculated and experimental UV spectra, establishing TAP as having the most red-shifted absorption onset among the four compounds studied [1]. This progressive spectral tuning is directly attributable to the electron-donating effect of the three amino groups on the purine π-system—an effect that is inherently greater for TAP than for any mono- or diaminopurine analog [1].

Spectroscopic differentiation Photophysics of purines Theoretical UV-Vis spectroscopy

Unique Nucleoside Derivatization Pathway: 2,6,8-Triaminopurine Enables N⁶-Alkyl-8-Amino Purine Nucleosides Not Accessible from Diaminopurine

A synthetic route employing 2-amino-6,8-dichloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine as a key intermediate enables the preparation of 9-β-D-ribofuranosyl-2,6,8-triaminopurine and a series of N⁶-alkyl-2-amino-8-chloro-9-β-D-ribofuranosylpurines [1]. This chemistry exploits the differential reactivity of the 6- and 8-position amino/chloro groups unique to the triaminopurine scaffold. In contrast, nucleoside analogs derived from 2,6-diaminopurine lack the 8-position functional handle, limiting the structural diversity achievable through sequential substitution at C8 and N⁶ [1]. The resulting 8-amino/8-chloro purine nucleosides represent a structurally distinct subclass with potential applications as antiviral or antitumor probes that cannot be accessed using DAP or adenine starting materials [1].

Nucleoside analog synthesis Antiviral probe development Purine medicinal chemistry

Optimal Scientific and Industrial Use Cases for 2,6,8-Triaminopurine Based on Evidence-Driven Differentiation


Hoogsteen Base-Pairing and Triplex Nucleic Acid Research

Investigators studying non-canonical nucleic acid structures should select 2,6,8-triaminopurine over 2,6-diaminopurine when Hoogsteen-pairing geometry is required. As demonstrated by Davies & Diamond (1979), the 8-amino group of TAP engages in a specific hydrogen bond with uracil O(2) that is geometrically inaccessible to 2-aminoadenine, contributing to a +4°C Tm advantage in poly(U) complexes [1]. This makes TAP the preferred monomer for experiments probing Hoogsteen recognition, triplex stabilization, or RNA-targeted ligand design where the 8-position interaction is mechanistically critical.

Hydrogen-Bonded Organic Framework (HOF) and Co-Crystal Design

Crystal engineers and supramolecular chemists requiring maximum hydrogen-bonding capacity from a purine scaffold should procure TAP in preference to DAP. With 4–7 H-bond donors and 6–7 H-bond acceptors, TAP offers 33% more donor sites and 20% more acceptor sites than 2,6-diaminopurine [2], enabling the construction of more intricate and potentially more thermodynamically stable hydrogen-bonded networks. The additional 8-NH₂ group provides a geometrically distinct donor–acceptor vector orthogonal to the Watson-Crick edge, expanding the topological possibilities for co-crystal formation.

Spectroscopic Probe and Fluorophore Development

For laboratories developing UV-Vis or fluorescence-based detection systems involving purine chromophores, TAP provides the most red-shifted absorption among the common aminopurine series [3]. The cumulative electron-donating effect of three amino substituents produces a distinct spectral signature that can be leveraged for ratiometric sensing, competitive binding assays, or as an internal spectroscopic standard in mixtures containing adenine, 2-aminopurine, or 2,6-diaminopurine.

Diversifiable Purine Nucleoside Library Synthesis

Medicinal chemistry teams engaged in purine nucleoside analog synthesis should consider TAP-derived intermediates when structural diversification at both the C6 and C8 positions of the purine ring is desired. The published synthetic route to 9-β-D-ribofuranosyl-2,6,8-triaminopurine and N⁶-alkyl-8-chloro derivatives [4] demonstrates that TAP scaffolds enable orthogonal functionalization strategies not feasible with 2,6-diaminopurine, which lacks the 8-position synthetic handle. This is particularly relevant for antiviral or kinase inhibitor programs seeking to explore underexploited regions of purine chemical space.

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